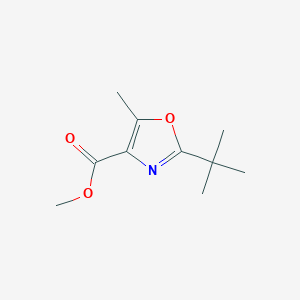

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester

Vue d'ensemble

Description

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . It is a white solid with a purity of 96% . This compound is known for its unique structure, which includes an oxazole ring substituted with tert-butyl and methyl groups, as well as a carboxylic acid methyl ester functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with methylamine, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high quality of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents such as bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Applications De Recherche Scientifique

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid: This compound is similar in structure but lacks the methyl ester group.

2-Bromo-5-methyl-oxazole-4-carboxylic acid methyl ester: This compound has a bromine atom instead of the tert-butyl group.

Uniqueness

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .

Activité Biologique

2-tert-Butyl-5-methyl-oxazole-4-carboxylic acid methyl ester is a heterocyclic compound characterized by its oxazole ring and various substituents, including a tert-butyl group and a methyl ester. This compound has garnered attention for its potential biological activities, particularly in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molar mass of approximately 197.23 g/mol. Its structure includes:

- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.

- Tert-butyl Group : Contributes to the compound's hydrophobic character.

- Methyl Ester : Influences solubility and reactivity.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit several biological activities, including:

- Antiproliferative Effects : Similar compounds have shown significant activity against various cancer cell lines, indicating potential anticancer properties.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, influencing biological pathways relevant to disease processes.

Anticancer Activity

Research indicates that compounds structurally similar to 2-tert-butyl-5-methyl-oxazole have demonstrated significant antiproliferative activity against cancer cell lines. For instance, studies on related oxazole derivatives have reported IC values ranging from nanomolar to micromolar concentrations when tested against various tumor cell lines .

| Compound | IC (nM) | Cell Line |

|---|---|---|

| 4g | 0.35 - 4.6 | Various |

| 4i | 0.5 - 20.2 | Various |

These findings highlight the potential of oxazole derivatives in cancer therapy, suggesting that modifications in their structure can significantly influence their biological activity.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics essential for cell division . This mode of action is crucial for the development of new anticancer agents that target the mitotic spindle.

Case Studies

- Study on Structural Variants : A comparative study evaluated the antiproliferative effects of various derivatives of oxazole, revealing that modifications at specific positions on the oxazole ring can enhance or diminish activity against cancer cells .

- Toxicity Assessment : In vitro studies assessing the cytotoxicity of selected compounds against non-tumoral cells demonstrated that many derivatives exhibited low toxicity, with IC values greater than 10 µM in normal human lymphocytes . This suggests a favorable therapeutic index for these compounds.

Potential Applications

Given its structural characteristics and preliminary biological activity data, this compound holds promise as a lead compound in drug discovery efforts targeting cancer and other diseases influenced by cellular proliferation and enzyme interactions.

Propriétés

IUPAC Name |

methyl 2-tert-butyl-5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-6-7(8(12)13-5)11-9(14-6)10(2,3)4/h1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBROJNYEJFGQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.